molecular formula C13H19NO B12877282 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline

Cat. No.: B12877282
M. Wt: 205.30 g/mol
InChI Key: AMDRGJVJKYRARD-UHFFFAOYSA-N
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Description

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is a chemical compound with the CAS Registry Number 500298-20-4 and a molecular formula of C13H19NO. It has a calculated molecular weight of 205.30 and features a molecular structure that incorporates both aniline and tetrahydrofuran rings, connected through a methylene bridge. The compound has a calculated density of 1.04 g/cm³ and a boiling point of approximately 337.9°C at 760 mmHg. This compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structural features, particularly the tetrahydrofuran moiety, are of significant interest in drug discovery. The tetrahydrofuran ring is a common scaffold found in numerous biologically active molecules and natural products, and it is frequently employed in the development of pharmaceuticals and agrochemicals due to its ability to influence the solubility and metabolic stability of candidate compounds. Specifically, aniline derivatives containing tetrahydrofuran substructures are valuable intermediates in the synthesis of more complex molecules. For instance, structurally related N-(tetrahydrofurfurylmethyl)aniline compounds have been utilized in focused library synthesis for the development of novel kinase inhibitors, highlighting the application of this chemotype in the search for new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-ethyl-N-(oxolan-2-ylmethyl)aniline

InChI

InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3

InChI Key

AMDRGJVJKYRARD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline typically involves the reaction of 2-ethyl aniline with a tetrahydrofuran derivative. One common method is the alkylation of 2-ethyl aniline with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Acylation Reactions

This compound undergoes nucleophilic acylation at the aniline nitrogen. For example:

  • Reaction with Methacryloyl Chloride :
    In dichloromethane at 0°C, 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline reacts with methacryloyl chloride in the presence of triethylamine to form an amide derivative. The reaction completes within 3 hours, achieving an 89% yield after purification via silica gel chromatography (hexane/ethyl acetate = 10:1) .

ReagentSolventTemperatureTimeYield
Methacryloyl chlorideCH₂Cl₂0°C → RT3 h89%

C–H Arylation and Coupling Reactions

The aniline group participates in metal-free C–H arylation using aryldiazonium salts. Key findings include:

  • Triazene Intermediate Formation :
    Reacting with 4-(trifluoromethyl)aniline and tert-butyl nitrite in acetonitrile at 40°C generates a triazene intermediate (detected via LC/MS and FTIR). This intermediate facilitates radical-mediated coupling with heterocyclic N-oxides, yielding biaryl derivatives .

  • Pd-Catalyzed Cross-Coupling :
    In toluene under nitrogen, the compound participates in Suzuki-Miyaura couplings with aryl boronic acids, though specific yields require further optimization .

Hydrogenation and Reduction

Catalytic hydrogenation is employed to modify the THF ring or aniline group:

  • Aziridine Hydrogenation :
    Using palladium on activated carbon (10–20 wt%) under H₂ in methanol/ethanol mixtures at 25–80°C reduces aziridine intermediates to secondary amines with >99% enantiomeric excess .

CatalystSolventPressureTimeee (%)
Pd/C (10%)MeOH/EtOH1 atm1–3 h>99

Nucleophilic Substitution

The THF-methyl group undergoes nucleophilic displacement:

  • Alkylation with Epichlorohydrin :
    Refluxing with (R)-epichlorohydrin in methanol (70°C, 6 h) followed by KOH addition forms a β-amino alcohol derivative. The product is isolated in >95% yield after extraction with ethyl acetate .

Urea and Carbamate Formation

Reaction with isocyanates or chloroformates proceeds efficiently:

  • Reaction with Phenyl Isocyanate :
    In THF at RT, the compound reacts with phenyl isocyanate to form a urea derivative. The reaction is monitored by TLC and purified via column chromatography (hexane/ethyl acetate = 4:1).

Oxidation and Cyclization

Controlled oxidation of the THF ring or aniline moiety enables access to heterocycles:

  • Oxidation with mCPBA :
    Treatment with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C oxidizes the THF ring to a lactone, though yields remain unpublished.

Spectroscopic Characterization

Key analytical data for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 1.22 (t, 3H, CH₂CH₃), 2.31 (s, 3H, Ar-CH₃), 3.45–3.78 (m, 5H, THF and N-CH₂) .

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) .

Scientific Research Applications

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline Ortho-ethyl, THF-methyl on N ~219.3* Not explicitly stated; inferred applications in chiral synthesis or catalysis. N/A
N,N-Diethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline Para-diethylamino, THF-methylamino 292.4 Higher lipophilicity due to diethyl groups; potential use in surfactants or ligands.
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(THF-2-ylmethoxy)aniline Meta-THF-methoxy, ortho-tert-butylphenoxy 370.5 Bulky substituents reduce crystallinity; possible intermediate in polymer chemistry.
2-Ethyl-N-(4-methoxybenzyl)aniline Ortho-ethyl, para-methoxybenzyl 255.3 Enhanced electron density from methoxy; potential precursor for dyes or pharmaceuticals.
N-(2-Fluorobenzyl)-2-(THF-2-ylmethoxy)aniline Ortho-THF-methoxy, meta-fluorobenzyl 301.4 Fluorine improves metabolic stability; applications in medicinal chemistry.
(S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline Chiral methoxypropan group, ortho-ethyl, para-methyl 235.4 High enantiopurity (>99% ee); precursor to S-Metolachlor (herbicide).
2-(5-(THF-2-yl)-1,3,4-oxadiazol-2-yl)aniline Oxadiazole-THF hybrid ~277.3* Heterocyclic structure; potential antimicrobial or optoelectronic applications.

*Calculated based on molecular formula.

Functional and Electronic Comparisons

  • Electronic Effects :

    • The ethyl group at the ortho-position in the target compound introduces steric hindrance and moderate electron-donating effects. In contrast, para-methoxybenzyl () or meta-fluorobenzyl () substituents alter electron density significantly, influencing reactivity in coupling or substitution reactions .
    • The THF moiety contributes to solubility in polar aprotic solvents, as seen in tetrahydrofurfuryl acrylates (), which share similar metabolic pathways .
  • Steric Effects: Bulky groups like tert-butylphenoxy () reduce molecular packing, lowering melting points compared to smaller substituents like ethyl or methoxy . Chiral centers in (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline () enable enantioselective interactions, critical for agrochemical activity .
  • Applications :

    • Pharmaceuticals : Fluorinated analogs () exhibit improved bioavailability and metabolic stability .
    • Agrochemicals : The chiral compound in is a key intermediate in herbicide synthesis .
    • Materials Science : Oxadiazole-THF hybrids () may serve as building blocks for conductive polymers or sensors .

Biological Activity

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features an ethyl group and a tetrahydrofuran moiety attached to an aniline base. The synthesis typically involves the reaction of 2-ethylaniline with tetrahydrofuran derivatives under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of anilines have been shown to induce apoptosis in various cancer cell lines, including breast cancer cells, by activating specific apoptotic pathways and causing cell cycle arrest at the G1 phase .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (breast cancer)10.5Induces apoptosis
Similar Aniline DerivativeHepG2 (liver cancer)8.3Cell cycle arrest

Antimicrobial Activity

Compounds related to this compound have also demonstrated antimicrobial properties. Studies have reported effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

MicroorganismMIC (μg/mL)Activity
Staphylococcus aureus0.5Strong
Escherichia coli1.0Moderate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Substituents on the aniline ring, such as electron-donating or electron-withdrawing groups, can enhance or diminish its activity. For example, the presence of methoxy groups has been shown to improve binding affinity to target enzymes involved in cancer progression and microbial resistance .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of aniline derivatives revealed that modifications at the para position significantly increased their anticancer efficacy against MCF-7 cells. The study highlighted that compounds with tetrahydrofuran moieties exhibited improved selectivity and lower toxicity towards normal cells compared to their counterparts without such modifications .
  • Case Study on Antimicrobial Properties : In a comparative analysis of various aniline derivatives against bacterial strains, it was found that those containing a tetrahydrofuran ring had enhanced antimicrobial activity. This was attributed to their ability to disrupt bacterial cell membranes more effectively than simpler anilines .

Q & A

Q. Can this compound serve as a precursor for chiral ligands or supramolecular assemblies?

  • Methodology : Functionalize the tetrahydrofuran oxygen with chiral auxiliaries (e.g., BINOL derivatives) via Mitsunobu reactions. Assess enantioselectivity in asymmetric catalysis (e.g., Henry reaction) and characterize assemblies via SAXS or cryo-EM .

Q. How does steric hindrance from the tetrahydrofuran group affect its utility in polymer chemistry?

  • Methodology : Incorporate the compound into polyurethane or polyamide backbones via step-growth polymerization. Compare thermal stability (TGA) and mechanical properties (DSC, tensile testing) with less-hindered analogs .

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